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Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of

Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. Combination

therapy is a cornerstone of tuberculosis treatment, and identifying novel synergistic drug

interactions is crucial for developing more effective and shorter treatment regimens. Synergistic

interactions can increase drug efficacy, reduce required dosages, minimize toxicity, and prevent

the development of drug resistance. The checkerboard assay is a widely used in vitro method

to systematically assess the interactions between two antimicrobial agents.[1] This application

note provides a detailed protocol for utilizing a checkerboard microdilution assay to evaluate

the synergistic potential of a novel compound, "Antituberculosis agent-2" (AT-2), in

combination with the first-line anti-TB drug Isoniazid (INH).

Principle of the Method

The checkerboard method involves testing various concentrations of two drugs, both

individually and in combination, against a standardized inoculum of M. tuberculosis. The assay

is typically performed in a 96-well microtiter plate where concentrations of Drug A are serially

diluted along the y-axis and concentrations of Drug B are serially diluted along the x-axis. This

creates a matrix of unique drug concentration combinations.
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The interaction between the two agents is quantified by calculating the Fractional Inhibitory

Concentration (FIC) Index. The FIC is the ratio of the Minimum Inhibitory Concentration (MIC)

of a drug in combination to its MIC when used alone.[2][3][4] The FIC Index (FICI) is the sum of

the FICs for both drugs.[2][5][6]

FIC Index (FICI) Calculation:

FICI = FIC of Drug A + FIC of Drug B

Where:

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The FICI value is used to classify the drug interaction as follows:

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Experimental Protocol
Materials and Reagents

Mycobacterium tuberculosis H37Rv (or other relevant clinical isolates)

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-

Catalase) and 0.05% Tween 80

Antituberculosis agent-2 (AT-2), stock solution of known concentration

Isoniazid (INH), stock solution of known concentration

Sterile 96-well flat-bottom microtiter plates

Resazurin sodium salt solution (0.02% w/v in sterile water) or other growth indicator
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Sterile multichannel pipettes, pipette tips, and reagent reservoirs

Class II Biological Safety Cabinet

Humidified incubator at 37°C

Procedure

Preparation of Mtb Inoculum: a. Culture M. tuberculosis in 7H9 broth until it reaches mid-log

phase (OD₆₀₀ of 0.4-0.6). b. Adjust the culture turbidity with fresh 7H9 broth to match a 0.5

McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. c. Prepare the

final inoculum by diluting this suspension 1:20 in 7H9 broth to achieve a concentration of

approximately 7.5 x 10⁶ CFU/mL.

Drug Dilution and Plate Setup: a. The checkerboard assay requires determining the MIC of

each drug individually first. This is typically done using a standard broth microdilution

method. b. For the checkerboard plate, prepare serial dilutions of both AT-2 and INH. c. In a

96-well plate, add 50 µL of 7H9 broth to all wells except for the first row and first column. d.

Prepare 2X the final desired concentrations of each drug. e. Drug A (AT-2): Add 100 µL of the

highest concentration of AT-2 to the first well of each column (e.g., A1-H1). Perform serial

dilutions by transferring 50 µL from this well down each column. f. Drug B (INH): Add 50 µL

of serially diluted INH concentrations across the rows. This will result in a matrix of

combinations. g. Include control wells: a row with AT-2 only, a column with INH only, and a

well with no drugs (growth control).

Inoculation: a. Add 100 µL of the prepared Mtb inoculum to each well, bringing the final

volume to 200 µL. This dilutes the drug concentrations to their final 1X strength.

Incubation: a. Seal the plates with a breathable sealer or place them in a secondary

container to prevent evaporation. b. Incubate the plates at 37°C in a humidified incubator for

7-14 days.

Reading Results: a. After incubation, add 30 µL of Resazurin solution to each well and re-

incubate for 24-48 hours. b. A color change from blue (no growth) to pink (growth) indicates

bacterial viability. c. The MIC is defined as the lowest drug concentration that prevents this

color change. d. Identify the MIC of each drug alone and the MICs of the drugs in

combination from the wells showing no growth.
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Data Presentation and Interpretation
The results of the checkerboard assay are used to calculate the FICI for each non-inhibitory

combination. The lowest FICI value determines the nature of the interaction.

Table 1: Hypothetical Checkerboard Assay Results for AT-2 and Isoniazid (INH)

AT-2
(µg/mL)

INH
(µg/mL)

MIC of
AT-2 in
Combin
ation

MIC of
INH in
Combin
ation

FIC of
AT-2

FIC of
INH

FICI
Interpre
tation

MIC

Alone
2.0

MIC

Alone
0.1

0.5 0.0125 0.5 0.0125 0.25 0.125 0.375 Synergy

1.0 0.006 1.0 0.006 0.5 0.06 0.56 Additive

0.25 0.025 0.25 0.025 0.125 0.25 0.375 Synergy

0.125 0.05 0.125 0.05 0.0625 0.5 0.5625 Additive

In this example, the combination of 0.5 µg/mL of AT-2 with 0.0125 µg/mL of INH resulted in a

synergistic interaction with an FICI of 0.375. This indicates that the combination is more

effective than the individual drugs.[7][8]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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